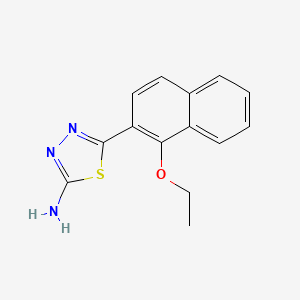![molecular formula C19H21FN4O2S B2385508 5-[(2-Fluorofenil)metilsulfanil]-1,3-dimetil-7-(2-metilpropil)pirimido[4,5-d]pirimidina-2,4-diona CAS No. 893903-72-5](/img/structure/B2385508.png)
5-[(2-Fluorofenil)metilsulfanil]-1,3-dimetil-7-(2-metilpropil)pirimido[4,5-d]pirimidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H21FN4O2S and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Antiinflamatorias
Las pirimidinas, incluido el compuesto 5-[(2-Fluorofenil)metilsulfanil]-1,3-dimetil-7-(2-metilpropil)pirimido[4,5-d]pirimidina-2,4-diona, son conocidas por tener efectos antiinflamatorios . Estos efectos se atribuyen a su respuesta inhibitoria contra la expresión y las actividades de ciertos mediadores inflamatorios vitales, como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .
Propiedades Antioxidantes
Las pirimidinas también presentan propiedades antioxidantes . Esto significa que pueden neutralizar los radicales libres dañinos en el cuerpo, lo que puede ayudar a prevenir diversas enfermedades y afecciones causadas por el estrés oxidativo.
Efectos Antibacterianos y Antivirales
Se ha encontrado que estos compuestos tienen efectos antibacterianos y antivirales . Esto los hace potencialmente útiles en el tratamiento de diversas infecciones bacterianas y virales.
Actividades Antifúngicas y Antituberculosas
Además de sus efectos antibacterianos y antivirales, las pirimidinas también exhiben actividades antifúngicas y antituberculosas . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones fúngicas y tuberculosis.
Efectos Inhibitorios Contra las Actividades de NO e iNOS
Varios análogos de 5-nitropirimidina-2,4-diona, que están relacionados con el compuesto this compound, fueron sintetizados y posteriormente evaluados para sus efectos inhibitorios contra las actividades de NO e iNOS . Esto sugiere aplicaciones potenciales en la regulación de la síntesis de óxido nítrico, que juega un papel en varios procesos fisiológicos y patológicos.
Métodos de Síntesis y Reactividades
Los métodos de síntesis y las reactividades de los sustituyentes unidos al carbono del anillo y los átomos de nitrógeno de los análogos de pirimido[4,5-d]pirimidina y pirimido[5,4-d]pirimidina se han estudiado . Esta información es valiosa para los investigadores que buscan sintetizar nuevos compuestos con estructuras similares para diversas aplicaciones.
Importancia Biológica
La importancia biológica de los análogos de pirimido[4,5-d]pirimidina y pirimido[5,4-d]pirimidina ha sido reconocida . Estos compuestos se han aplicado a gran escala en los campos médico y farmacéutico .
Potencial para el Desarrollo de Nuevos Medicamentos
Dada su amplia gama de actividades biológicas y su potencial de modificación a través de la síntesis química, estos compuestos prometen el desarrollo de nuevos medicamentos para el tratamiento de diversas enfermedades .
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-11(2)9-14-21-16-15(18(25)24(4)19(26)23(16)3)17(22-14)27-10-12-7-5-6-8-13(12)20/h5-8,11H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAUIPXSYYSNBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC3=CC=CC=C3F)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2385426.png)


![1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B2385430.png)

![(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385436.png)
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2385437.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2385440.png)



![6-Isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2385446.png)

